Epsiprantel

Vue d'ensemble

Description

L’épsiprantel est un médicament vétérinaire utilisé principalement comme anthelminthique contre les ténias tels que l’Echinococcus granulosus. Il est indiqué pour l’élimination des cestodes (ténias) chez les chats et les chiens, y compris Dipylidium caninum et les espèces de Taenia . L’épsiprantel appartient à la classe chimique des isoquinoléines et est connu pour son efficacité dans le traitement des infections par les ténias chez les animaux de compagnie .

Méthodes De Préparation

L’épsiprantel peut être synthétisé par diverses voies de synthèse. Une méthode implique la dérivatisation par hydroxylation en position 10 du cycle aromatique basée sur la structure de l’épsiprantel, conduisant à la formation de 10-hydroxy épsiprantel . Ce dérivé a montré une solubilité accrue dans l’eau et une efficacité accrue contre les schistosomules et les vers adultes du schistosome . Les méthodes de production industrielle impliquent généralement la préparation de l’épsiprantel sous forme de comprimés, avec des dosages adaptés à l’usage vétérinaire .

Analyse Des Réactions Chimiques

L’épsiprantel subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents d’hydroxylation pour le processus de dérivatisation . Les principaux produits formés à partir de ces réactions comprennent des dérivés comme le 10-hydroxy épsiprantel, qui possède des propriétés améliorées par rapport au composé parent .

Applications de la recherche scientifique

L’épsiprantel est principalement utilisé en médecine vétérinaire pour traiter les infections par les ténias chez les chats et les chiens . Il a été démontré qu’il était efficace contre diverses espèces de ténias, y compris Dipylidium caninum et les espèces de Taenia . La recherche a également exploré son utilisation potentielle comme médicament antischistosomien, des études indiquant son efficacité contre les schistosomules et les vers adultes du schistosome . De plus, l’épsiprantel a été évalué pour sa sécurité et ses effets secondaires minimes chez les animaux .

Applications De Recherche Scientifique

Efficacy Against Specific Parasites

Epsiprantel has demonstrated significant efficacy against a range of tapeworm species:

- Dipylidium caninum : In controlled studies, this compound has shown a 100% efficacy rate against this common tapeworm in cats and dogs when administered at appropriate dosages (e.g., 2.5 mg/kg for cats) .

- Taenia taeniaeformis : Similar results were observed, with a consistent 100% effectiveness reported at doses starting from 5 mg/kg in experimental settings .

- Echinococcus multilocularis : this compound has also been effective against this more dangerous tapeworm, achieving over 99% reduction in worm burdens in both dogs and cats when administered at doses around 5 mg/kg .

Case Study 1: Efficacy in Dogs

A study involving helminth-free dogs infected with Echinococcus multilocularis showed that administration of this compound resulted in a significant reduction of worm burdens, with some dogs becoming completely helminth-free after treatment. The average worm burden was reduced by up to 99.9% .

Case Study 2: Resistance Observations

Recent reports have indicated emerging resistance of Dipylidium caninum to both praziquantel and this compound. In one instance, a dog with chronic tapeworm infection did not respond to standard treatments, prompting exploration of alternative therapies such as nitazoxanide . This highlights the importance of ongoing surveillance for resistance patterns in parasitic infections.

Safety Profile

This compound has been found to have a favorable safety profile with minimal adverse reactions reported in treated animals. Studies have consistently shown no significant toxicity at therapeutic doses, making it a reliable option for veterinarians treating tapeworm infections .

Summary Table of Efficacy

| Parasite | Host | Dosage (mg/kg) | Efficacy (%) | Notes |

|---|---|---|---|---|

| Dipylidium caninum | Cat | 2.5 | 100 | Single dose effective |

| Taenia taeniaeformis | Cat | 5 | 100 | Consistent results across studies |

| Echinococcus multilocularis | Dog | 5.5 | >99 | High reduction in worm burden |

| Taenia pisiformis | Dog | 1 | 100 | Effective with minimal side effects |

Mécanisme D'action

Le mécanisme d’action de l’épsiprantel est considéré comme similaire à celui du praziquantel. Il perturbe la régulation du calcium et d’autres cations dans le parasite, conduisant à une contraction musculaire tétanique et à une paralysie . Cela entraîne la vacuolisation du tégument, rendant le parasite susceptible à la digestion par les fluides gastriques de l’hôte . L’épsiprantel reste au site d’action dans le tube digestif en raison de sa faible absorption après administration orale .

Comparaison Avec Des Composés Similaires

L’épsiprantel est étroitement lié au praziquantel, un autre agent anthelminthique utilisé pour traiter les infections par les ténias . Les deux composés appartiennent à la classe des isoquinoléines et ont une grande efficacité contre les parasites cestodes . L’épsiprantel est spécifiquement utilisé pour traiter les ténias chez les chats et les chiens, tandis que le praziquantel a un spectre d’activité plus large, y compris une efficacité contre les schistosomes chez l’homme . D’autres composés similaires comprennent le pyrantel et le morantel, qui sont efficaces contre les nématodes mais pas les cestodes .

Références

Activité Biologique

Epsiprantel is a synthetic anthelmintic compound primarily used for the treatment of tapeworm infections in veterinary medicine. Its efficacy against various cestodes, particularly in dogs and cats, has been well-documented through numerous studies. This article presents a detailed examination of its biological activity, including pharmacodynamics, efficacy data, and case studies.

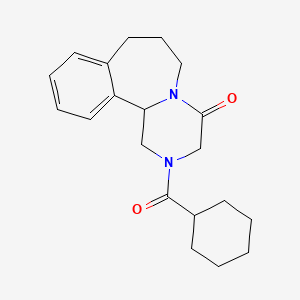

This compound is chemically characterized as 2-(cyclohexylcarbonyl)-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazin [2,1-a] benzapine. The mechanism of action involves increasing calcium ion influx in the parasite's cells, leading to muscle contraction and subsequent paralysis of the tapeworms. This results in the expulsion of the parasites from the host's gastrointestinal tract .

Efficacy Against Tapeworms

This compound has demonstrated high efficacy against several species of tapeworms. The following table summarizes its effectiveness based on various studies:

Pharmacokinetics

After oral administration, this compound is rapidly absorbed and metabolized primarily in the liver. Studies indicate that it reaches maximum plasma concentration (Cmax) within a few hours post-administration. The drug is excreted mainly through urine as metabolites, with a half-life that varies based on urinary pH .

Case Studies

- Study on Efficacy in Cats : A controlled study involving cats infected with Dipylidium caninum showed a complete resolution of infection with a single dose of this compound at 2.5 mg/kg. No adverse reactions were reported during the study .

- Combination Therapy Study : Research evaluating a combination of this compound and Pyrantel against gastrointestinal helminths in stray dogs indicated significant efficacy against multiple helminth species, showcasing its utility in mixed infections .

- Echinococcus Granulosus Infections : In another study focused on Echinococcus granulosus, this compound exhibited complete effectiveness at varying dosages, reinforcing its role as a critical agent in managing echinococcosis .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal toxicity at therapeutic doses. In studies involving both cats and dogs, no significant adverse effects were noted when administered at recommended dosages . However, like all medications, monitoring for potential side effects is advisable.

Propriétés

IUPAC Name |

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUDKOQUWIHXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057858 | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98123-83-2, 98123-66-1, 98123-67-2 | |

| Record name | Epsiprantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98123-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsiprantel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsiprantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPSIPRANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1SPQ0FSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPSIPRANTEL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.